[3-(Prop-1-yn-1-yl)phenyl]boronic acid
Overview
Description
[3-(Prop-1-yn-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H9BO2. It is a derivative of phenylboronic acid, where a prop-1-ynyl group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Prop-1-yn-1-yl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-3-(prop-1-yn-1-yl)benzene.
Lithiation: The bromo compound is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with triisopropyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed with hydrochloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for large-scale production, such as optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: [3-(Prop-1-yn-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The prop-1-ynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives are formed.
Substitution: Substituted phenylboronic acid derivatives are obtained.
Scientific Research Applications
[3-(Prop-1-yn-1-yl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Material Science: It is used in the preparation of boronate affinity materials for the selective enrichment of cis-diol-containing molecules.
Biological Applications: The compound is used in the development of sensors and diagnostic tools due to its ability to form reversible covalent bonds with diol-containing biomolecules.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(Prop-1-yn-1-yl)phenyl]boronic acid primarily involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, where the boronic acid group forms a covalent complex with the diol group under basic conditions and dissociates under acidic conditions . This property is exploited in various applications, such as separation, sensing, and drug delivery.
Comparison with Similar Compounds
Phenylboronic Acid: The parent compound, which lacks the prop-1-ynyl group, is widely used in organic synthesis and has similar reactivity.
4-Fluorophenylboronic Acid: A derivative with a fluorine substituent on the phenyl ring, used in similar applications but with different electronic properties.
3-Fluorophenylboronic Acid: Another fluorinated derivative with distinct reactivity and applications.
Uniqueness: [3-(Prop-1-yn-1-yl)phenyl]boronic acid is unique due to the presence of the prop-1-ynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where the alkyne functionality is desired. Additionally, its ability to form reversible covalent bonds with diol-containing molecules makes it valuable in applications requiring selective binding and release .
Properties
IUPAC Name |
(3-prop-1-ynylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRBBPLPNGLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189373-19-0 | |
Record name | [3-(prop-1-yn-1-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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